![molecular formula C8H17NO2 B1423070 1-(2-Methoxyethyl)piperidin-3-ol CAS No. 1251335-99-5](/img/structure/B1423070.png)
1-(2-Methoxyethyl)piperidin-3-ol
Overview
Description
“1-(2-Methoxyethyl)piperidin-3-ol” is a chemical compound with the molecular formula C8H17NO2 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms .
Synthesis Analysis
Piperidine derivatives, including “1-(2-Methoxyethyl)piperidin-3-ol”, play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals . The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various substituted piperidines .
Molecular Structure Analysis
The molecular structure of “1-(2-Methoxyethyl)piperidin-3-ol” consists of a piperidine ring with a methoxyethyl group attached to one of the carbon atoms and a hydroxyl group attached to another carbon atom . The InChI code for this compound is 1S/C8H17NO2/c1-11-6-5-9-4-2-3-8(10)7-9/h8,10H,2-7H2,1H3 .
Physical And Chemical Properties Analysis
“1-(2-Methoxyethyl)piperidin-3-ol” is a liquid at room temperature. It has a molecular weight of 159.23 .
Scientific Research Applications
Photodynamic Antimicrobial Activity
1-(2-Methoxyethyl)piperidin-3-ol derivatives have been used in the synthesis of zinc phthalocyanine complexes. These complexes, when loaded into silica nanoparticles and modified with substances like ampicillin, have shown significant potential in photodynamic antimicrobial activity, especially against Staphylococcus aureus. The use of cationic complexes derived from these derivatives demonstrates the potential of 1-(2-Methoxyethyl)piperidin-3-ol in enhancing photodynamic therapy, a treatment that uses light-sensitive compounds to produce reactive oxygen species and kill bacteria, fungi, and cancer cells (Magadla & Nyokong, 2020).
Analytical Toxicology
Although not directly related to the intrinsic properties of 1-(2-Methoxyethyl)piperidin-3-ol, the compound's structural analogs have been part of important research in analytical toxicology. For example, 2-methoxydiphenidine, a compound structurally similar to 1-(2-Methoxyethyl)piperidin-3-ol, has been analyzed for its presence and concentration in forensic cases. These studies underscore the broader significance of understanding the chemical properties and biological interactions of similar compounds (Elliott et al., 2015).
NMDA Receptor Antagonists
1-(2-Methoxyethyl)piperidin-3-ol derivatives have been utilized in the design and synthesis of compounds with potential as NMDA receptor antagonists. These compounds are valuable in neurological research and could contribute to treatments for conditions like Alzheimer's disease, neuropathic pain, and some psychiatric disorders (Tewes et al., 2010).
Organic Synthesis and Medicinal Chemistry
The compound and its derivatives are involved in complex chemical reactions used in organic synthesis and pharmaceutical research. For instance, they participate in reactions with boron(III) bromide, leading to ring contraction in piperidines, a reaction with implications in synthesizing various medicinal and organic compounds (Tehrani et al., 2000).
Safety and Hazards
The safety data sheet for “1-(2-Methoxyethyl)piperidin-3-ol” indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .
Future Directions
Piperidine derivatives, including “1-(2-Methoxyethyl)piperidin-3-ol”, continue to be of interest in the field of drug discovery due to their presence in a wide range of pharmaceuticals and their diverse pharmacological activities . Future research will likely focus on developing new synthesis methods for piperidine derivatives, exploring their biological activities, and optimizing their pharmacological properties .
properties
IUPAC Name |
1-(2-methoxyethyl)piperidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-11-6-5-9-4-2-3-8(10)7-9/h8,10H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLSYUDDYUGXQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCC(C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)piperidin-3-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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